Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
Preparation Methods
The synthesis of ETHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but typically involve stirring without solvent at elevated temperatures or using a steam bath . Industrial production methods may involve solvent-free reactions to enhance yield and reduce costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the cyano group to amine derivatives.
Substitution: The active hydrogen on C-2 allows for various substitution reactions, forming different heterocyclic compounds. Common reagents used include alkylating agents, phenacyl bromide, and triethylamine.
Scientific Research Applications
ETHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, enabling it to form stable complexes with biological molecules . These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other cyanoacetamide derivatives and quinoline-based molecules . Compared to these, ETHYL 2-{[3-CYANO-4-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is unique due to its specific substitution pattern and the presence of the sulfanyl group . This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl 2-[[3-cyano-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O3S/c1-3-26-18(25)12-27-21-15(11-22)19(14-8-5-4-7-13(14)2)20-16(23-21)9-6-10-17(20)24/h4-5,7-8,19,23H,3,6,9-10,12H2,1-2H3 |
InChI Key |
LBZPCAKFVHERJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3C)C#N |
Origin of Product |
United States |
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